molecular formula C11H9BrN2O3 B1440126 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1350453-84-7

4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1440126
CAS No.: 1350453-84-7
M. Wt: 297.1 g/mol
InChI Key: YBAAOTOZKDBULL-UHFFFAOYSA-N
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Description

4-Bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1350453-84-7) is a high-value brominated pyrazole carboxylic acid with significant utility in modern heterocyclic and medicinal chemistry research . This compound, with the molecular formula C 11 H 9 BrN 2 O 3 and a molecular weight of 297.10 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The pyrazole core is recognized for its diverse biological and pharmaceutical properties, making it a privileged scaffold in drug discovery efforts . The strategic substitution with a bromine atom at the 4-position and a 2-methoxyphenyl group at the 3-position provides distinct reactivity profiles. The bromine atom is a key handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to introduce a wide array of aryl, heteroaryl, or alkynyl groups . Simultaneously, the carboxylic acid functionality at the 5-position enables the formation of amides or esters, or can be used to coordinate with metals, thus expanding its utility in creating derivatives or metal-organic frameworks (MOFs) . This multi-functional nature makes it an ideal precursor for developing targeted libraries in high-throughput screening. Pyrazole derivatives are known to form various non-covalent interactions, including hydrogen bonds and halogen bonds, which are critical for supramolecular chemistry and for understanding the crystal structure and aggregation behavior of these molecules . As such, this compound is valuable not only for pharmaceutical research but also for material science applications, including the extraction of metal ions and the construction of coordination polymers . Handle with care. This product is classified with the signal word 'Danger' and carries hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-17-7-5-3-2-4-6(7)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAAOTOZKDBULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 4

Selective bromination at position 4 of the pyrazole ring can be achieved using N-bromosuccinimide (NBS) or other brominating agents under controlled conditions.

  • For example, 4-bromo-1-phenyl-1H-pyrazol-3-ol was brominated and subsequently methylated to obtain 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in good yield (88%) by treatment with sodium hydride and methyl iodide in dry DMF at 0 °C to room temperature.

  • Another study demonstrated bromination of pyrazolo-triazine derivatives with N-bromosuccinimide in anhydrous acetonitrile at 60 °C, yielding brominated pyrazole derivatives in 92% yield. This method provides an example of selective bromination applicable to pyrazole systems.

Installation of the Carboxylic Acid Group

The carboxylic acid at position 5 is commonly introduced via hydrolysis of ester precursors or direct carboxylation.

  • Ester derivatives such as ethyl pyrazole-5-carboxylates can be hydrolyzed under basic or acidic conditions to yield the free carboxylic acid.

  • Transesterification reactions in the presence of potassium carbonate in refluxing methanol have been used to convert ethyl esters to methyl esters, which can be further hydrolyzed to acids.

  • Alternative methods include condensation reactions that directly introduce the carboxylic acid or amide functionalities during pyrazole formation.

Representative Preparation Procedure

A typical synthetic sequence to prepare 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid could involve:

Step Reagents and Conditions Outcome
1. Synthesis of 4-bromo-1H-pyrazol-3-ol derivative Starting from hydrazine and β-ketoester derivatives under acidic/basic conditions Formation of 4-bromo-1H-pyrazol-3-ol intermediate
2. O-Methylation Sodium hydride (NaH) in dry DMF at 0 °C, followed by methyl iodide addition, stirred at 60 °C for 1 h Conversion to 4-bromo-3-methoxy-1H-pyrazole derivative in ~88% yield
3. Suzuki Cross-Coupling Pd(PPh3)4 catalyst, K3PO4 base, DMF/H2O solvent, 100 °C, 16 h; 2-methoxyphenylboronic acid as coupling partner Introduction of 2-methoxyphenyl substituent at position 3
4. Ester Hydrolysis Basic or acidic hydrolysis of ester group to carboxylic acid Formation of this compound

Data Tables Summarizing Key Reaction Conditions and Yields

Reaction Step Reagents/Conditions Yield (%) Notes
O-Methylation NaH (60% dispersion), methyl iodide, DMF, 0 °C to 60 °C, 1 h 88 Purification by column chromatography
Suzuki Cross-Coupling Pd(PPh3)4, K3PO4, DMF/H2O, 100 °C, 16 h 73–97 Microwave-assisted variants improve yield
Ester Hydrolysis K2CO3, refluxing MeOH or acidic/basic workup 92–96 Transesterification followed by hydrolysis possible
Bromination NBS, MeCN, 60 °C, 1 h 92 Selective bromination of pyrazole ring

Research Findings and Optimization Insights

  • Regioselectivity : Achieving regioselective substitution on the pyrazole ring, especially for N-alkylation and arylation, requires careful control of reaction parameters such as temperature, solvent, base, and catalyst loading.

  • Yield Optimization : Microwave-assisted Suzuki coupling has been shown to enhance yields and reduce reaction times significantly, making it a valuable approach for preparing aryl-substituted pyrazole carboxylates.

  • Functional Group Compatibility : The presence of sensitive groups like methoxy and carboxylic acid necessitates mild reaction conditions during bromination and coupling steps to avoid side reactions or decomposition.

  • Purification Techniques : Column chromatography on silica gel with ethyl acetate–n-hexane mixtures is commonly employed to isolate pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Chemical Reactions and Synthesis

Types of Reactions:
The compound can undergo several chemical transformations:

  • Oxidation: Can be oxidized using agents like potassium permanganate to yield carboxylic acids or ketones.
  • Reduction: Reduction can be performed with lithium aluminum hydride, leading to the formation of alcohols or amines.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic or basic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Scientific Research Applications

The compound's versatility allows for various applications across multiple research domains:

Chemistry

  • Building Block for Synthesis: It serves as a crucial intermediate in synthesizing more complex organic molecules, contributing to the development of new materials.

Biology

  • Bioactive Compound: Investigated for its potential antimicrobial, antifungal, and anticancer properties. The presence of the methoxy group enhances its lipophilicity, improving interaction with biological membranes .

Medicine

  • Therapeutic Applications: Explored for anti-inflammatory and analgesic effects. Its anticancer properties have been documented through studies demonstrating inhibition of cancer cell proliferation and induction of apoptosis .

The biological activity of 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has been characterized in various studies:

Anticancer Activity

The compound has shown significant potential against cancer cell lines, with specific activities noted as follows:

Biological ActivityCell Line TestedIC (µM)Reference
AntiproliferativeMDA-MB-2311.0
Apoptosis InductionMDA-MB-23110.0
CytotoxicityA54926
Microtubule DisruptionVarious20

These findings indicate that the compound may disrupt microtubule dynamics, a critical mechanism in cancer cell division.

Mechanism of Action

The mechanism of action of 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and synthetic differences between 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid and its analogs:

Compound Name Molecular Formula Substituents Key Features Synthesis Method Applications
This compound C₁₁H₉BrN₂O₃ 3-(2-methoxyphenyl), 4-Br, 5-COOH Ortho-methoxy group may enhance steric hindrance and electronic effects Likely derived from furan-2,3-dione and hydrazine derivatives (analogous to ) Potential PET tracer precursor
4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid C₁₁H₉BrN₂O₃ 3-(4-methoxyphenyl), 4-Br, 5-COOH Para-methoxy group improves planarity and π-π stacking Synthesized via nucleophilic substitution or cyclization Not explicitly stated
4-Bromo-3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid C₁₀H₆BrN₃O₄ 3-(3-nitrophenyl), 4-Br, 5-COOH Nitro group increases electron-withdrawing effects, altering reactivity Multi-step nitration and cyclization Antimicrobial research (inferred)
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid C₇H₉BrN₂O₂ 3-Ethyl, 4-Br, 1-methyl, 5-COOH Alkyl substituents enhance lipophilicity Alkylation of pyrazole precursors Agrochemical intermediates
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid C₉H₅BrClN₃O₂ 3-Br, 1-(3-chloropyridinyl), 5-COOH Heteroaromatic substitution improves target selectivity Coupling reactions with chloropyridines Pesticide development

Biological Activity

4-Bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H10_{10}BrN3_{3}O3_{3}
  • Molecular Weight : 305.13 g/mol
  • CAS Number : 1350453-84-7

Mechanisms of Biological Activity

The biological activity of pyrazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These interactions can lead to significant pharmacological effects, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to exhibit potent anticancer properties through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and disruption of microtubule dynamics .

Anticancer Activity Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • In studies involving various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), compounds similar to this compound have demonstrated significant inhibition of cell growth with IC50_{50} values ranging from 0.01 µM to 49.85 µM .
  • Induction of Apoptosis :
    • Compounds within this class have been reported to enhance caspase-3 activity, a key marker for apoptosis, indicating their potential as apoptosis-inducing agents in cancer therapy .

Biological Activity Data Table

Biological ActivityCell Line TestedIC50_{50} (µM)Reference
AntiproliferativeMDA-MB-2311.0
Apoptosis InductionMDA-MB-23110.0
CytotoxicityA54926
Microtubule DisruptionVarious20

Pharmacological Applications

The potential therapeutic applications of this compound extend beyond oncology. The pyrazole scaffold has been implicated in various pharmacological activities:

  • Antibacterial and Antiviral Properties : Some derivatives have shown effectiveness against bacterial and viral infections due to their ability to disrupt cellular processes in pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid and its derivatives?

  • Methodology : Cyclocondensation of ethyl acetoacetate with substituted hydrazines or phenylhydrazines is a common approach. For example, cyclocondensation using DMF-DMA (N,N-dimethylformamide dimethyl acetal) facilitates pyrazole ring formation, followed by bromination and functionalization of the aryl group . Hydrolysis of ester intermediates (e.g., ethyl pyrazole carboxylates) under basic conditions yields the carboxylic acid moiety .
  • Key Challenges : Regioselectivity during cyclization can be controlled by optimizing reaction temperature and stoichiometry of reagents like malononitrile or thiourea derivatives .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Analytical Tools :

  • X-ray diffraction confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .
  • IR spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹ for carboxylic acid; C-Br stretch at ~600 cm⁻¹) .
  • NMR resolves substituent positions: 1H^1H NMR shows methoxy protons as singlets (~δ 3.8 ppm), while 13C^{13}C NMR confirms bromine’s electron-withdrawing effects on aromatic carbons .

Q. How are in vitro biological activities (e.g., antimicrobial, anticancer) typically assessed for this compound?

  • Experimental Design :

  • Antimicrobial assays : Use microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with MIC (minimum inhibitory concentration) values .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (10–100 µM). Note: Some derivatives show inactivity, highlighting the need for structure-activity relationship (SAR) analysis .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring functionalization be addressed?

  • Strategies :

  • Use directing groups (e.g., methoxy substituents) to control electrophilic substitution patterns .
  • Employ transition metal catalysts (e.g., Cu(II)) for site-selective C-H activation, as seen in copper-phosphonate coordination complexes .
    • Case Study : Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate synthesis involves sequential acylation and alkylation to ensure correct substituent positioning .

Q. How should researchers resolve contradictory data in biological activity studies?

  • Approach :

  • Compare substituent effects: For example, 3-(4-bromophenyl) derivatives exhibit antitubercular activity, while 3-(4-chlorobenzyl) analogs are inactive, suggesting halogen size and electronegativity impact target binding .
  • Perform molecular docking to predict interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Optimization :

  • Replace POCl3 with milder cyclizing agents (e.g., PPA (polyphosphoric acid)) to reduce side reactions during oxadiazole formation .
  • Use flow chemistry for intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride to enhance reproducibility .

Q. How do solvent polarity and substituents influence photophysical properties?

  • Insights : Polar solvents (e.g., DMSO) induce red-shifted emission (λem ~356 nm) due to stabilization of excited-state dipoles. Electron-withdrawing groups (e.g., Br) enhance fluorescence quantum yield by reducing non-radiative decay .

Q. What computational methods complement experimental data for this compound?

  • Tools :

  • DFT calculations (B3LYP/6-311+G(d,p)) predict molecular electrostatic potentials and HOMO-LUMO gaps, correlating with reactivity and spectroscopic data .
  • Molecular dynamics simulations model ligand-protein interactions, explaining bioactivity variations across derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
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4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

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